5-Hydroxy-3-(4-pyridyl)isoxazole

Regioselective Alkylation Tautomerism Kinase Inhibitor Synthesis

5-Hydroxy-3-(4-pyridyl)isoxazole (CAS 89819-63-6) is a heterocyclic building block bearing the 3-(4-pyridyl)isoxazol-5-one scaffold. It exists in solution predominantly as the NH-tautomeric form (2H-isoxazol-5-one), a characteristic that fundamentally dictates its reactivity and biological interactions.

Molecular Formula C8H6N2O2
Molecular Weight 162.15 g/mol
CAS No. 89819-63-6
Cat. No. B3165288
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Hydroxy-3-(4-pyridyl)isoxazole
CAS89819-63-6
Molecular FormulaC8H6N2O2
Molecular Weight162.15 g/mol
Structural Identifiers
SMILESC1=CN=CC=C1C2=CC(=O)ON2
InChIInChI=1S/C8H6N2O2/c11-8-5-7(10-12-8)6-1-3-9-4-2-6/h1-5,10H
InChIKeyNZGDVZVLTIYEQM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Hydroxy-3-(4-pyridyl)isoxazole (CAS 89819-63-6): Core Scaffold for p38 MAP Kinase Inhibitor Development and Selective Derivatization


5-Hydroxy-3-(4-pyridyl)isoxazole (CAS 89819-63-6) is a heterocyclic building block bearing the 3-(4-pyridyl)isoxazol-5-one scaffold. It exists in solution predominantly as the NH-tautomeric form (2H-isoxazol-5-one), a characteristic that fundamentally dictates its reactivity and biological interactions [1]. This compound serves as the direct synthetic precursor to a series of 5-alkoxyisoxazoles and N-substituted 5-isoxazolones, establishing it as a critical core for structure-activity relationship (SAR) exploration around p38 MAP kinase inhibition [1].

Why Generic 3-(Pyridyl)isoxazole Analogs Cannot Replace 5-Hydroxy-3-(4-pyridyl)isoxazole in Focused Libraries


Simple replacement with close in-class analogs such as 5-amino-3-(4-pyridyl)isoxazole or 3-(3-pyridyl)isoxazole is not functionally equivalent due to fundamental differences in tautomeric equilibrium, alkylation regioselectivity, and kinase hinge-binding geometry. The 5-hydroxy/oxo group of the target compound establishes a specific tautomeric state (NH-form) that directs exclusive O-alkylation [1], whereas its regioisomer, 4-(4-fluorophenyl)-3-(pyridin-4-yl)isoxazol-5(2H)-one, yields N-alkylated products under identical conditions [1]. Furthermore, scaffold-hopping studies reveal that the endocyclic nitrogen of the target compound, rather than an exocyclic carbonyl oxygen, acts as the key hydrogen-bond acceptor in the kinase hinge region, a binding mode not replicated by positional isomers [1]. These mechanistic distinctions directly impact derivatization strategies and biological target engagement, making uncontrolled substitution a significant risk in medicinal chemistry campaigns.

Quantitative Differentiation Evidence for 5-Hydroxy-3-(4-pyridyl)isoxazole vs. Closest Analogs


Exclusive O-Alkylation Regioselectivity vs. Regioisomeric 4-Aryl-isoxazol-5-one

5-Hydroxy-3-(4-pyridyl)isoxazole (compound 6) exhibits completely exclusive O-alkylation when treated with alkyl halides in the presence of a base, regardless of solvent polarity (tested in both DMF and CHCl3). Under the same reaction conditions, its 4-aryl-substituted regioisomer (compound 9) exclusively yields N-alkylated products [1]. This distinct selectivity is directly attributed to the different predominant tautomeric forms adopted by the two regioisomers in solution, with the target compound favoring the NH-form (2H-tautomer) [1].

Regioselective Alkylation Tautomerism Kinase Inhibitor Synthesis

Differentiated Hinge-Binding Geometry Compared to 4-Aryl-isoxazol-5-one Regioisomer

Structural biology analysis reveals that for the target scaffold, the endocyclic nitrogen atom of the isoxazole ring acts as the key hydrogen-bond acceptor to the kinase hinge region. In contrast, for its 4-aryl-substituted regioisomer (Compound 9), the exocyclic carbonyl oxygen performs this role [1]. This mechanistic switch is supported by the observation that endocyclic nitrogen is a significantly better H-bond acceptor than an exocyclic carbonyl oxygen bonded to an sp2-hybridized carbon [1].

Kinase Hinge Binding p38 MAP Kinase Bioisosterism

Lead-Like Physicochemical Profile: LogP Comparison with Common Isoxazole Building Blocks

The target compound exhibits a calculated LogP (XLogP3) of 0.9 and a topological polar surface area (TPSA) of 51.2 Ų . This places it firmly within lead-like chemical space, offering a balanced hydrophilicity profile that is distinct from more lipophilic 5-substituted analogs. For example, while specific LogP values for all comparators are not available from the same data source, the removal of the polar 5-hydroxy group or its replacement with a more lipophilic group (e.g., 5-phenyl) would significantly increase LogP, potentially compromising aqueous solubility and downstream developability .

Drug-likeness LogP Lead Optimization

IP-Protected Utility as a Cytokine-Suppressive Anti-Inflammatory Scaffold

The 5-hydroxy-3-(4-pyridyl)isoxazole scaffold is explicitly claimed within the Markush structures of patent US20040122025A1 (also published as CA-2446801-A1, EP-1392299-A1, WO-02094266-A1) for the treatment of diseases associated with unwanted cytokine activity, specifically as inhibitors of interleukin-1 (IL-1) and tumor necrosis factor (TNF) release [1]. This patent protection provides a clear legal differentiation for industrial users interested in developing anti-inflammatory agents, as the core scaffold is part of a protected chemical space.

Cytokine Inhibition Anti-inflammatory Patent Protection

Optimal Application Scenarios for 5-Hydroxy-3-(4-pyridyl)isoxazole Based on Differentiated Evidence


Focused Kinase Inhibitor Library Design via Selective O-Alkylation

Leveraging the exclusive O-alkylation regioselectivity of 5-hydroxy-3-(4-pyridyl)isoxazole, medicinal chemistry teams can generate homogeneous libraries of 5-alkoxyisoxazoles without the need for chromatographic separation of N/O-alkylated regioisomers [1]. This streamlined synthetic route is ideal for high-throughput parallel synthesis of p38 MAP kinase inhibitor candidates, where structural uniformity is critical for SAR analysis [1].

Development of Anti-Inflammatory Leads Targeting Cytokine Release

Given its coverage in the US20040122025A1 patent family for inhibiting IL-1 and TNF release, this scaffold serves as a privileged starting point for developing novel cytokine-suppressive anti-inflammatory drugs (CSAIDs) [2]. The scaffold's ability to be further functionalized via O-alkylation or N-substitution allows for rapid exploration of potency and selectivity against pro-inflammatory cytokine pathways [1].

Scaffold-Hopping from Pyridinylimidazole p38 Inhibitors

This compound is the validated bioisostere of the pyridinylimidazole core found in SB203580, a prototypical p38 MAP kinase inhibitor. The replacement of the imidazole ring with an isoxazol-5-one ring is a proven scaffold-hopping strategy to circumvent the cytochrome P450-mediated liver toxicity associated with pyridinylimidazoles, while retaining the key hinge-binding pharmacophore [1]. This makes it a strategically important building block for developing next-generation, safer p38 inhibitors.

Synthesis of Advanced Antiplatelet Agents

Research by Demina et al. has demonstrated that 5-substituted 3-pyridylisoxazoles, including 5-hydroxy derivatives, are effective inhibitors of platelet aggregation, acting not as cyclooxygenase or thromboxane synthase inhibitors, but as thromboxane A2 receptor antagonists [3]. This distinct mechanism of action positions the compound as a starting material for the development of antiplatelet agents with a unique pharmacological profile, differentiating them from traditional NSAIDs like aspirin [3].

Quote Request

Request a Quote for 5-Hydroxy-3-(4-pyridyl)isoxazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.